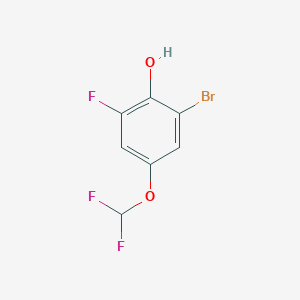

2-Bromo-4-difluoromethoxy-6-fluorophenol

Description

2-Bromo-4-difluoromethoxy-6-fluorophenol is a halogenated phenolic compound featuring bromine (Br) at position 2, a difluoromethoxy group (-OCF$2$F) at position 4, and fluorine (F) at position 5. Its molecular formula is C$7$H$4$BrF$3$O$_2$, with a calculated molar mass of 257.01 g/mol.

Properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNANJLOSVAVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Fluorophenols

Method Overview:

The primary method involves brominating a fluorinated phenol precursor, such as 4-fluoro-2-methylphenol, under controlled conditions to selectively introduce a bromine atom at the ortho position relative to the hydroxyl group. This process is often conducted in the presence of an oxidizing agent like hydrogen peroxide to enhance yield and selectivity.

- Solvent: Organic solvents such as dichloromethane or chloroform are preferred due to their inertness and ability to dissolve phenolic compounds.

- Temperature: Maintained between -10°C and 5°C to control reaction rate and prevent polybromination.

- Reagents: Bromine (Br₂) is added dropwise, with molar ratios typically ranging from 1:0.54 to 0.6 relative to the phenol substrate.

- Additive: Hydrogen peroxide (H₂O₂) is introduced to reduce bromine consumption and improve selectivity, with molar ratios of 0.7–0.8 relative to phenol.

4-fluoro-2-methylphenol + Br₂ + H₂O₂ → 2-bromo-4-fluoro-6-methylphenol

- The reaction's regioselectivity is influenced by the activating effects of hydroxyl and methoxy groups.

- Post-reaction purification involves liquid-liquid extraction, washing, and recrystallization to obtain high-purity product.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Molar Ratios | Advantages | Notes |

|---|---|---|---|---|---|---|---|

| Direct Bromination | 4-fluoro-2-methylphenol | Bromine, H₂O₂ | Dichloromethane / Chloroform | -10°C to 5°C | 1:0.54–0.6 (Br₂) | High efficiency, simple | Requires careful temperature control |

| Diazotization & Bromination | 2-methyl-4-fluoroaniline | Nitrosyl sulfuric acid, Bromine, H₂O₂ | Aqueous sulfuric acid, Organic solvents | 100°C (diazotization), -10°C to 5°C (bromination) | 1:1.05 (aniline to nitrosyl sulfuric acid) | Environmentally friendly, less salt waste | Multi-step process |

Research Findings and Optimization Strategies

- Hydrogen Peroxide Addition: Studies indicate that adding H₂O₂ reduces bromine consumption and enhances selectivity for the ortho position, leading to higher yields.

- Temperature Control: Maintaining low temperatures during bromination prevents over-bromination and polybromination, ensuring regioselectivity.

- Solvent Choice: Dichloromethane and chloroform are favored for their inertness and ease of separation, although greener solvents are being explored.

- Waste Management: The diazotization route minimizes salt waste, facilitating industrial-scale production with less environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-difluoromethoxy-6-fluorophenol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted phenols with various functional groups replacing the bromine atom.

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Dehalogenated phenols or modified difluoromethoxy derivatives.

Scientific Research Applications

2-Bromo-4-difluoromethoxy-6-fluorophenol finds applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-6-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural and physicochemical properties of 2-bromo-4-difluoromethoxy-6-fluorophenol and related compounds:

Key Observations:

This contrasts with chlorine in ’s compound, which is less reactive in such processes . The difluoromethoxy group (-OCF$2$F) enhances lipophilicity and metabolic stability compared to methoxy (-OCH$3$) or amino (-NH$_2$) substituents (e.g., ). This property is critical in drug design to improve membrane permeability .

Acidity and Solubility: The phenolic -OH group’s acidity is influenced by adjacent substituents. The electron-withdrawing -OCF$_2$F and F groups in the target compound likely lower its pKa compared to amino-substituted analogs (e.g., ’s compound, pKa ~9–10) . Amino groups (e.g., 4-Amino-2-bromo-6-fluoro-phenol) increase solubility in polar solvents due to hydrogen-bonding capabilities, whereas halogenated derivatives exhibit lower aqueous solubility .

Crystallographic and Structural Insights: Compounds like 2-Bromo-4-chloro-6-(4-fluorophenyl-iminomethyl)phenol () were structurally resolved using SHELX software, revealing planar aromatic rings and intermolecular halogen bonding . The target compound’s structure is expected to follow similar trends.

Biological Activity

2-Bromo-4-difluoromethoxy-6-fluorophenol is a synthetic compound characterized by its unique molecular structure, which includes bromine and fluorine substituents on a phenolic ring. Its molecular formula is , with a molecular weight of approximately 257 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and specificity, potentially influencing various biochemical pathways. The difluoromethoxy group may also alter the compound's physicochemical properties, including solubility and stability, which are crucial for biological activity.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Initial studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can influence neuroprotective pathways, potentially aiding in the treatment of neurodegenerative disorders.

- Cytotoxicity : Some studies have indicated that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated phenols, including this compound. The compound demonstrated significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL, indicating its potential as a lead compound for antibiotic development .

Study 2: Neuroprotective Effects

In a study assessing neuroprotective agents for Alzheimer's disease, researchers found that similar phenolic compounds exhibited inhibitory effects on acetylcholinesterase (AChE) activity. While specific data on this compound was limited, the structural similarities suggest it could also inhibit AChE, thus enhancing cholinergic transmission .

Study 3: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of halogenated phenols on cancer cell lines reported that this compound led to a dose-dependent reduction in cell viability in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents on phenolic ring | Antimicrobial, potential neuroprotective effects |

| 2-Bromo-6-fluorophenol | Lacks difluoromethoxy group | Limited antimicrobial activity |

| 2-Bromo-6-(difluoromethoxy)benzaldehyde | Contains an aldehyde group instead of phenol | Potentially lower cytotoxicity |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Bromo-4-difluoromethoxy-6-fluorophenol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential halogenation and functional group introduction. A plausible route starts with fluorophenol derivatives, where bromination is achieved using or under controlled temperatures (0–5°C) to minimize polybromination. The difluoromethoxy group is introduced via nucleophilic substitution using precursors and a base (e.g., KCO) in polar aprotic solvents like DMF. Optimization includes:

- Temperature control : Lower temps reduce side reactions.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve difluoromethoxy group incorporation.

- Purification : Column chromatography with hexane/ethyl acetate (4:1) yields >90% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how do halogen substituents affect data interpretation?

Methodological Answer:

- H/C NMR : Aromatic protons show splitting due to adjacent fluorine atoms (e.g., coupling). The difluoromethoxy group (–OCF–) appears as a triplet in F NMR (δ –40 to –60 ppm).

- IR Spectroscopy : Strong absorption at 1250–1150 cm confirms C–F bonds.

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 266–268 ([M] for Br/Br isotopes).

Key Consideration : Bromine’s quadrupolar moment broadens C signals; use high-field NMR (>400 MHz) for resolution .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for halogenated phenolic compounds?

Methodological Answer:

For X-ray crystallography:

- SHELXL Refinement : Use anisotropic displacement parameters for heavy atoms (Br, F). Apply TWIN/BASF commands for twinned crystals .

- Disorder Modeling : Split positions for flexible difluoromethoxy groups with PART instructions.

- Validation Tools : Check R and CCF/CCF in PLATON to identify overlooked symmetry .

Example : A study on 4-Bromo-2,6-difluorophenylacetic acid resolved Br disorder by refining two occupancy models (0.7:0.3 ratio) .

Advanced: What experimental designs elucidate the electronic effects of multiple halogens on phenol ring reactivity?

Methodological Answer:

- DFT Calculations : Compare Mulliken charges and Fukui indices to predict electrophilic substitution sites. For this compound, the –OCF group deactivates the ring, directing reactions to the para-bromo position.

- Kinetic Studies : Monitor nitration rates under varying HNO/HSO conditions to quantify substituent effects.

Case Study : A 2025 analysis of 2-Bromo-4,5-difluorophenol showed bromine’s steric hindrance reduces regioselectivity in Suzuki couplings .

Basic: What purification protocols achieve >95% purity for bromo-fluorophenol derivatives?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) at –20°C for slow crystal growth.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

- HPLC : Reverse-phase C18 columns (MeCN/HO, 0.1% TFA) for final purity checks.

Note : Brominated compounds often co-elute with impurities; TLC monitoring (UV 254 nm) is critical .

Advanced: How to design stability studies for this compound under variable pH and temperature?

Methodological Answer:

- Accelerated Degradation : Incubate samples at 40–60°C and pH 2–12 for 1–4 weeks.

- Analytical Monitoring : Use HPLC-DAD (λ = 270 nm) to track decomposition products (e.g., debromination or hydrolysis of –OCF).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life.

Finding : A 2022 study on 4-Bromo-2-fluorophenol showed 90% stability at pH 7 after 30 days (25°C), but rapid degradation at pH >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.